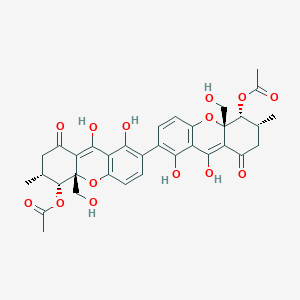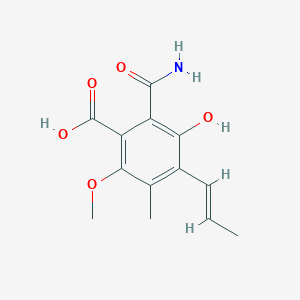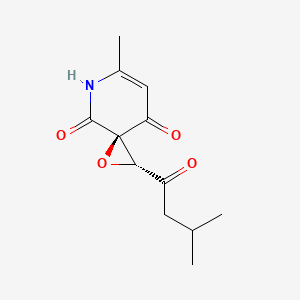![molecular formula C7H14N2 B1248370 1,5-Diazabicyclo[4.3.0]nonane CAS No. 57672-23-8](/img/structure/B1248370.png)
1,5-Diazabicyclo[4.3.0]nonane
Overview
Description
1,5-Diazabicyclo[4.3.0]non-5-ene, also known as DBN, is an amidine base used in organic synthesis . It is employed for dehydrohalogenation reactions and base-catalyzed rearrangements . It is also used as a resin curing agent and polyurethane catalyst . DBN is commonly used in base-mediated eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations .
Synthesis Analysis
DBN is widely used as a catalyst in organic synthesis to facilitate Michael additions and aldol condensations . It can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization .
Molecular Structure Analysis
The molecular formula of DBN is C7H12N2 . It is a chemical compound with a bicyclic structure .
Chemical Reactions Analysis
DBN is employed for dehydrohalogenation reactions and base-catalyzed rearrangements in organic synthesis . It can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization .
Physical And Chemical Properties Analysis
DBN is a liquid at 20°C with a boiling point of 108°C at 15 mmHg and a flash point of 98°C . It has a density of 1.04 g/cm3 at 20°C and a refractive index of 1.52 . It is fully miscible with water and soluble in acetone, methanol, and ether .
Scientific Research Applications
Organic Synthesis Catalyst
DBN is widely recognized as a strong base and is extensively used as a catalyst in organic synthesis. It facilitates various reactions, including Michael additions and aldol condensations . Its ability to act as a nucleophilic organocatalyst makes it particularly useful in the regioselective C-acylation of pyrroles and indoles through Friedel−Crafts acylation reactions .
Synthesis of β-Carbolines
Researchers employ DBN as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via a dehydrogenative/decarboxylative aromatization process . This application is significant in the development of pharmaceuticals and complex organic molecules.
Supertetrahedral Chalcogenide Clusters
In the field of materials science, DBN is used in the preparation of supertetrahedral chalcogenide clusters . These clusters are important for their potential use in semiconductors, photovoltaics, and nonlinear optics .
Polymer-Chalcogenide Composites
DBN plays a role in the synthesis of single crystals of polymer-chalcogenide composites. These composites have applications in optoelectronics and photocatalysis , where the control of crystal growth is crucial .
Gas Capture Systems
The compound is part of a ternary liquid-liquid phase changing system, which includes hexadecane and hexanol, to capture hydrogen sulfide gas . This application is vital for environmental management and industrial processes where gas capture is necessary .
Resin Curing Agent and Polyurethane Catalyst
Lastly, DBN is employed as a resin curing agent and a catalyst in the production of polyurethanes. Its role in these processes is essential for the manufacturing of plastics and coatings, where it helps to improve the material properties .
Mechanism of Action
Target of Action
DBN is an amidine base . Its primary targets are organic compounds that require a strong base for their reactions .
Mode of Action
DBN interacts with its targets by acting as a catalyst in organic synthesis . It facilitates various reactions such as Michael additions, aldol condensations, eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations .
Biochemical Pathways
DBN is involved in several biochemical pathways. For instance, it can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .
Pharmacokinetics
It is a liquid at room temperature, with a boiling point of 95-98 °C/7.5 mmHg and a density of 1.005 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of DBN’s action depend on the specific reaction it is catalyzing. For example, in the synthesis of β-carbolines, DBN facilitates the transformation of tetrahydro-β-carbolines into β-carbolines . In the Friedel−Crafts acylation reaction, DBN helps in the regioselective C-acylation of pyrroles and indoles .
Safety and Hazards
DBN is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Future Directions
properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJZNUBLMAEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454890 | |
| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazabicyclo[4.3.0]nonane | |
CAS RN |
57672-23-8 | |
| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-Diazabicyclo[4.3.0]nonane in organic synthesis?
A1: 1,5-Diazabicyclo[4.3.0]nonane serves as a valuable building block in the synthesis of various complex molecules. One notable application is its incorporation into herbicide safeners, specifically those designed to protect corn crops from the harmful effects of imidazolinone herbicides like imazethapyr []. The compound's structure allows for the attachment of different functional groups, making it a versatile intermediate in organic synthesis [].
Q2: Can you describe a synthetic route for 1,5-Diazabicyclo[4.3.0]nonane and its derivatives?
A2: Researchers have successfully synthesized 1,5-Diazabicyclo[4.3.0]nonane derivatives through a one-pot synthesis approach. This method involves a ring closure and acylation reaction using readily available starting materials like levulinic acid, 1,3-propanediamine, and dichloroacetyl chloride []. The reaction conditions, including solvent, temperature, and molar ratio of reactants, significantly influence the yield []. Modifications to this approach, such as using different diamines and acyl chlorides, can lead to a variety of substituted 1,5-Diazabicyclo[4.3.0]nonane derivatives [].
Q3: How is the structure of 1,5-Diazabicyclo[4.3.0]nonane derivatives confirmed?
A3: The structure of these compounds is rigorously characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), Mass Spectrometry (MS), and elemental analysis [, ]. These methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds.
Q4: What are the potential applications of 1,5-Diazabicyclo[4.3.0]nonane derivatives in agriculture?
A4: Research indicates that certain derivatives, such as N-Dichloroacetyl-3,6-dimethyl-3-ethyl-9-oxo-1,5-diazabicyclo[4.3.0]nonane, exhibit promising herbicide safener activity []. These safeners can protect crops like maize from the damaging effects of herbicides like chlorsulfuron, enhancing crop yield and reducing herbicide application [, ].
Q5: Is 1,5-Diazabicyclo[4.3.0]nonane found naturally?
A5: Interestingly, 1,5-Diazabicyclo[4.3.0]nonane is also a product of spermine oxidation []. Spermine is a naturally occurring polyamine involved in various cellular processes. This finding suggests potential biological relevance for 1,5-Diazabicyclo[4.3.0]nonane and warrants further investigation.
Q6: Are there alternative synthetic routes to 1,5-Diazabicyclo[4.3.0]nonane and its derivatives?
A6: While the one-pot synthesis is efficient, exploring alternative routes is crucial for improving yield, selectivity, and cost-effectiveness. Research on selective C-N bond cleavage of spermine coordinated to cobalt(III) complexes offers a novel approach []. This method could potentially lead to more sustainable and environmentally friendly synthesis of 1,5-Diazabicyclo[4.3.0]nonane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

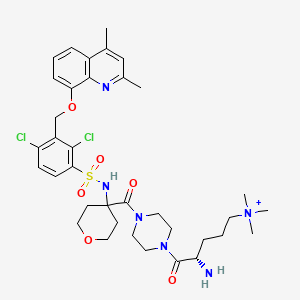

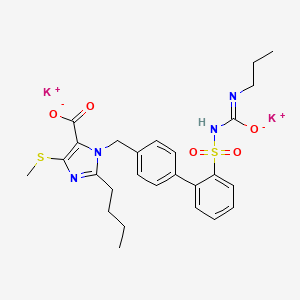
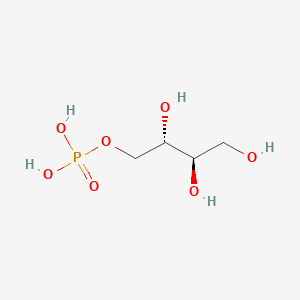
![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)
![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
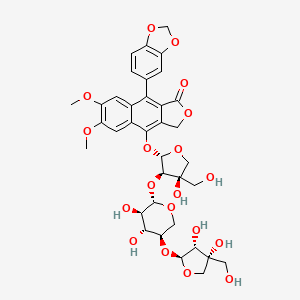
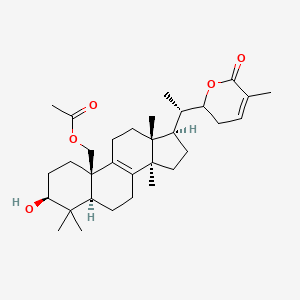
![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)
